molecular formula C8H8N2O3 B14610008 Benzamide, N-methyl-N-nitro- CAS No. 59476-39-0

Benzamide, N-methyl-N-nitro-

Cat. No.: B14610008
CAS No.: 59476-39-0
M. Wt: 180.16 g/mol
InChI Key: SRLCOESMFONMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-methyl-N-nitro- is an organic compound with the molecular formula C8H9N3O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-methyl-N-nitro-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Products include nitrobenzene derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Benzamide, N-methyl-N-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-nitro- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins and enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.

    N-Nitrobenzamide: A derivative where the amide nitrogen is substituted with a nitro group.

Uniqueness

Benzamide, N-methyl-N-nitro- is unique due to the presence of both a methyl and a nitro group on the amide nitrogen. This dual substitution imparts distinct chemical properties, making it different from its simpler counterparts like benzamide and N-methylbenzamide .

Properties

CAS No.

59476-39-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-methyl-N-nitrobenzamide

InChI

InChI=1S/C8H8N2O3/c1-9(10(12)13)8(11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

SRLCOESMFONMEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.